Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate
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Description
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is a compound that is involved in various synthetic processes to create optically active and biologically relevant molecules. It serves as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals and peptides.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored through various methods. For instance, the Dirhodium(II)-catalyzed C-H amination reaction of a similar silyloxy carbamate derivative has been shown to proceed smoothly, yielding oxazolidinone, which can be converted into monoprotected 2-amino-2-methyl-1,3-propanediols . Another approach involves the use of tert-butyldimethylsilyl carbamates in stereoselective syntheses of amino hydroxyl systems, which have been applied to the synthesis of statine and its analogs . Additionally, the synthesis of tert-butyl carbamate derivatives has been achieved through reactions involving chloromethyl carbamate with various electrophiles, followed by hydrolysis to yield functionalized carbamates and amino alcohols .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic methods. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized and characterized by NMR, IR, and single-crystal X-ray diffraction, revealing an orthorhombic lattice and specific intermolecular interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in a range of chemical reactions. The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium and electrophiles leads to functionalized carbamates, which upon hydrolysis, yield 1,2-aminoalcohols . The protonation sites and dissociation mechanisms of t-butylcarbamates have been studied in the context of mass spectrometric assays, revealing the preferred protonation sites and the pathways for ion dissociation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and thermal behavior . The stability of these compounds in various conditions, including their behavior in solution and the gas phase, has been investigated to understand their reactivity and potential applications in synthesis .
Scientific Research Applications
Metalation and Electrophile Reactions
tert-Butyl carbamate derivatives have been utilized for metalation between nitrogen and silicon, followed by reaction with various electrophiles. This process allows for efficient preparation of α-functionalized α-amino silanes, highlighting its potential in synthesizing complex molecular structures (Sieburth, Somers, & O'hare, 1996).
Source of the MeNHCH2− Synthon
The compound has been explored as a source for the MeNHCH2− synthon, facilitating the synthesis of functionalized carbamates through reactions with various electrophiles. This showcases its role in generating key intermediates for further chemical transformations (Guijarro, Ortiz, & Yus, 1996).
One-Pot Curtius Rearrangement
A study demonstrated the use of tert-butyl carbamate in a one-pot Curtius rearrangement, leading to the formation of acyl azide intermediates and their subsequent rearrangement to tert-butyl carbamate. This method provides a mild and efficient pathway to synthesize Boc-protected amines, essential in peptide chemistry (Lebel & Leogane, 2005).
Synthesis of Biologically Active Intermediates
tert-Butyl (2S)-(3-amino-2-methylpropyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A study detailed a rapid synthetic method for an analogous compound, emphasizing its role in drug development processes (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMEFMUSKDHOL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate |
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